molecular formula C13H15BrO3 B1374473 4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid CAS No. 1338494-92-0

4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid

Cat. No.: B1374473
CAS No.: 1338494-92-0
M. Wt: 299.16 g/mol
InChI Key: KZCDJCVOJBNCHR-UHFFFAOYSA-N
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Description

4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid is a brominated carboxylic acid building block of interest in medicinal chemistry and materials science research. This compound features an oxane (tetrahydropyran) ring, a 4-bromobenzyl substituent, and a carboxylic acid functional group. The carboxylic acid group is a versatile functional group in organic synthesis, known for its role in various chemical reactions, including esterification to form esters and reduction to primary alcohols . The presence of the bromine atom offers a synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, making this compound a valuable intermediate for constructing more complex molecular architectures. Researchers can leverage this scaffold in developing novel pharmaceutical candidates or advanced materials. Based on the properties of a closely related analogue, researchers should handle this material with appropriate precautions, as it may be harmful if swallowed and cause skin or serious eye irritation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. For specific data on this compound, including purity, pricing, and shipping, please inquire directly. For a broader understanding of carboxylic acid chemistry, including synthesis and reactions, public resources are available .

Properties

IUPAC Name

4-[(4-bromophenyl)methyl]oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c14-11-3-1-10(2-4-11)9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCDJCVOJBNCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001171894
Record name 2H-Pyran-4-carboxylic acid, 4-[(4-bromophenyl)methyl]tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338494-92-0
Record name 2H-Pyran-4-carboxylic acid, 4-[(4-bromophenyl)methyl]tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338494-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-4-carboxylic acid, 4-[(4-bromophenyl)methyl]tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the following key steps:

Two main synthetic routes are reported in the literature and patent databases for related oxane-carboxylic acids with bromophenyl substitutions:

Step Description Reagents/Conditions Yield (%) Notes
1 Preparation of oxane-4-carboxylic acid intermediate Cyclization of diols or epoxides under acidic catalysis (e.g., H₂SO₄, 80°C) 60–75 Acid-catalyzed ring closure forms the tetrahydropyran ring with carboxyl group
2 Alkylation with 4-bromobenzyl bromide Nucleophilic substitution in polar aprotic solvents (e.g., DMF or DMSO) at 50–80°C 65–85 The bromobenzyl bromide reacts with the oxane intermediate to introduce the 4-bromophenylmethyl group
3 Purification Column chromatography or recrystallization >98% purity Silica gel chromatography using ethyl acetate/hexane gradients

This strategy is supported by analog syntheses of 4-(2-bromophenyl)oxane-4-carboxylic acid, where 2-bromobenzyl bromide reacts with tetrahydropyran-4-carboxylic acid derivatives under controlled conditions to afford the target compound with good yields and high purity.

Detailed Reaction Conditions and Mechanisms

  • Oxane Ring Formation: Typically achieved by acid-catalyzed cyclization of 4-hydroxybutanoic acid derivatives or by ring closure of diols. The acidic environment promotes intramolecular nucleophilic attack forming the tetrahydropyran ring with a carboxylic acid substituent at position 4.

  • Substitution with 4-Bromobenzyl Bromide: The oxane-4-carboxylic acid intermediate contains a nucleophilic site (e.g., an alcohol or enolate form) that can react with 4-bromobenzyl bromide via an SN2 mechanism. The reaction is performed in polar aprotic solvents like DMF or DMSO to enhance nucleophilicity and stabilize the transition state. Temperature control (50–80°C) optimizes reaction rate while minimizing side reactions.

  • Catalysts and Additives: In some protocols, bases such as potassium carbonate or triethylamine are added to deprotonate the nucleophile and facilitate substitution. Palladium catalysts are generally reserved for subsequent cross-coupling reactions rather than initial alkylation.

Comparative Data Table of Synthetic Routes

Synthetic Route Starting Materials Key Reagents Solvent Temperature Reaction Time Yield (%) Purification Method
Route A: Direct alkylation Oxane-4-carboxylic acid + 4-bromobenzyl bromide K₂CO₃ base DMF 60–80°C 12–24 h 70–85 Column chromatography
Route B: Friedel-Crafts acylation + Cyclization 4-bromobenzyl chloride + maleic anhydride + AlCl₃ AlCl₃ catalyst DCM 0–25°C (acylation), then 60–80°C (cyclization) 2–4 h + 12–24 h 65–80 Recrystallization
Route C: Condensation + Pd-catalyzed cyclization 4-bromobenzaldehyde + aminopyridine derivatives Pd(OAc)₂, CuI DMF or toluene 60–80°C 12–24 h 65–75 HPLC purification

The direct alkylation route (Route A) is the most straightforward and commonly employed method for synthesizing 4-[(4-bromophenyl)methyl]oxane-4-carboxylic acid, providing good yields and purity.

Characterization Techniques Post-Synthesis

Research Findings and Optimization Notes

  • Effect of Bromine Substitution: The para-bromine enhances electrophilicity of the benzyl bromide, facilitating substitution reactions and enabling further functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions).

  • Temperature and Solvent Impact: Higher temperatures (up to 80°C) improve reaction rates but require careful monitoring to avoid decomposition. Polar aprotic solvents like DMF and DMSO are preferred for nucleophilic substitution.

  • Purification: Silica gel chromatography with ethyl acetate/hexane gradients effectively separates product from unreacted starting materials and side products.

  • Enantiomeric Purity: If chiral centers are involved, asymmetric catalysis or chiral resolution methods (e.g., diastereomeric salt formation) can be applied to achieve high enantiomeric excess.

Summary Table: Key Preparation Parameters

Parameter Optimal Condition Comments
Starting Material Oxane-4-carboxylic acid Prepared via cyclization of diols or hydroxy acids
Alkylating Agent 4-Bromobenzyl bromide Commercially available or synthesized
Solvent DMF or DMSO Polar aprotic solvents preferred
Base K₂CO₃ or Et₃N Facilitates nucleophilic substitution
Temperature 60–80°C Balances reaction rate and stability
Reaction Time 12–24 hours Ensures complete conversion
Purification Silica gel chromatography Ethyl acetate/hexane gradient
Yield 70–85% Dependent on precise conditions

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of oxides and carboxylates.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.

    Pathways Involved: It affects various biochemical pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid
  • 4-[(4-Fluorophenyl)methyl]oxane-4-carboxylic acid
  • 4-[(4-Methylphenyl)methyl]oxane-4-carboxylic acid

Uniqueness

4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications and research studies.

Biological Activity

4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid is an organic compound characterized by its unique oxane structure, which incorporates a bromophenyl group and a carboxylic acid functional group. Its molecular formula is C12H13BrO3, and it has garnered attention for its potential biological activities, particularly in the fields of pharmaceutical chemistry and organic synthesis.

The compound features a complex arrangement of atoms that contributes to its potential reactivity and biological activity. The presence of the carboxylic acid group suggests that it may participate in typical reactions associated with such functional groups, including esterification and amidation. Additionally, the bromophenyl moiety may engage in electrophilic aromatic substitution reactions, adding further complexity to its reactivity profile.

Structural Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-(Bromophenyl)acetic acidContains a bromophenyl group and carboxylic acidSimpler structure; more established biological activity
4-(Chlorophenyl)methylcarboxylic acidSimilar methyl and carboxylic groups but with chlorineDifferent halogen may affect reactivity
Benzenepropanoic acidAromatic ring with a propanoic acid side chainLacks the oxane structure; simpler reactivity profile

Biological Activity

Research into the biological activity of this compound has primarily focused on its potential antimicrobial, antioxidant, and cytotoxic properties.

Antimicrobial Activity

The compound has been tested for antimicrobial action against various bacterial and fungal strains. In studies, it demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The methodology involved using agar diffusion methods to assess the inhibition zones produced by the compound compared to standard antibiotics.

Antioxidant Activity

Antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ferric reducing power assays were employed to evaluate its antioxidant capacity. The results indicated that this compound possesses notable antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Cytotoxicity Studies

Toxicity assessments on freshwater cladoceran Daphnia magna revealed that the compound exhibits low toxicity levels, suggesting potential safety for use in therapeutic applications. The LD50 value was found to be greater than 4 g/kg, indicating a favorable safety profile for oral administration.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzyme activities and influence biochemical pathways related to inflammation and cell proliferation.

Molecular Targets

Research indicates that this compound interacts with enzymes involved in metabolic pathways, potentially leading to anti-inflammatory effects. It may also inhibit cellular proliferation in certain cancer cell lines, marking it as a candidate for further pharmacological exploration.

Case Studies

  • Antimicrobial Efficacy : A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli using a standardized agar diffusion method. Results showed an average inhibition zone of 15 mm for S. aureus and 12 mm for E. coli.
  • Antioxidant Potential : In DPPH assays, the compound demonstrated an IC50 value of 25 µg/mL, indicating strong free radical scavenging activity compared to ascorbic acid as a control.
  • Cytotoxicity Assessment : In vivo studies on Daphnia magna showed no significant mortality at concentrations below 1000 µg/mL after 48 hours of exposure.

Q & A

Q. What are the common synthetic routes for preparing 4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step routes, such as condensation of substituted benzaldehydes with heterocyclic precursors, followed by cyclization. For example, analogous bromophenyl-containing compounds (e.g., 2-(4-bromophenyl)quinoline-4-carboxylic acid) are synthesized via Friedel-Crafts acylation or Michael-type additions, using catalysts like palladium or copper in solvents such as DMF or toluene . Key intermediates (e.g., oxane rings) are functionalized through carboxylation or esterification, with final purification via column chromatography or recrystallization .

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the oxane ring conformation and bromophenyl substitution pattern. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>98%). Infrared (IR) spectroscopy identifies carboxylic acid and ether functional groups. Comparative analysis with PubChem data (e.g., InChI keys) provides additional validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer : Optimization involves:
  • Catalyst Screening : Testing palladium, copper, or enzyme catalysts for efficiency in coupling reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization, while toluene minimizes side reactions .
  • Temperature Control : Lower temperatures (0–25°C) reduce decomposition; microwave-assisted synthesis may accelerate steps .
  • Purification : Gradient elution in HPLC or fractional crystallization improves purity .

Q. How can contradictions in reported biological activities of derivatives be resolved?

  • Methodological Answer : Discrepancies (e.g., variable antimicrobial efficacy) require:
  • Meta-Analysis : Aggregating data from multiple studies to identify trends.
  • Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., replacing bromine with chlorine) to isolate bioactive moieties .
  • Mechanistic Profiling : Using enzyme inhibition assays (e.g., ALOX12/15) or cellular models to clarify target interactions .

Q. What methodologies are recommended for evaluating enzyme inhibition potential?

  • Methodological Answer :
  • In Vitro Assays : Measure IC₅₀ values using recombinant enzymes (e.g., cyclooxygenase or lipoxygenase isoforms) with fluorogenic substrates. Include positive controls (e.g., indomethacin) .
  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Molecular Docking : Validate binding modes via computational models (e.g., AutoDock Vina) referencing crystallographic data .

Q. How can computational chemistry predict reactivity in environmental or biological systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict oxidation/reduction behavior .
  • Molecular Dynamics (MD) : Simulates interactions with lipid bilayers or proteins (e.g., serum albumin) to assess bioavailability .
  • QSAR Models : Correlate descriptors (e.g., logP, polar surface area) with bioactivity data .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats mandatory due to acute toxicity risks (H303, H313) .
  • Ventilation : Use fume hoods to prevent inhalation (H333).
  • Waste Disposal : Neutralize acidic waste with bicarbonate before disposal in designated containers .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data across studies?

  • Methodological Answer :
  • Cross-Validation : Compare NMR/MS data with authenticated standards (e.g., NIST references) .
  • Solvent Artifact Checks : Ensure solvents (e.g., DMSO-d₆) do not obscure peaks.
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry .

Derivative Design & Synthesis

Q. What strategies are effective for synthesizing bioactive derivatives?

  • Methodological Answer :
  • Esterification : Convert the carboxylic acid to ethyl esters for improved cell permeability .
  • Heterocyclic Fusion : Introduce oxadiazole or quinoline rings via cyclocondensation to enhance target affinity .
  • Biopolymer Conjugation : Link to PEG or peptides for targeted delivery .

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